11-(2-hydroxyphenyl)-3,3,7,8-tetramethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
11-(2-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties . This particular compound has been studied for its potential antioxidant and anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-component reactions. One common method involves the reaction of o-phenylenediamine with dimedone and an aromatic aldehyde under specific conditions . Various catalysts, such as zinc sulfide nanoparticles, have been used to facilitate this reaction . The reaction is often carried out under grinding conditions at elevated temperatures (around 70°C) to achieve high yields and short reaction times .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis. This method has been shown to be efficient, providing good yields and reducing reaction times . The use of silica-supported fluoroboric acid as a catalyst has also been explored for the synthesis of similar benzodiazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
11-(2-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 11-(2-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the central nervous system. It is believed to exert its effects by binding to the benzodiazepine binding site on the GABA_A receptors . This binding enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
11-(2-HYDROXYPHENYL)-3,3,7,8-TETRAMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE stands out due to its unique structural features and potential antioxidant properties . Unlike other benzodiazepines, it has been specifically studied for its ability to scavenge free radicals, making it a promising candidate for further research in the field of oxidative stress and related disorders .
Properties
Molecular Formula |
C23H26N2O2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H26N2O2/c1-13-9-16-17(10-14(13)2)25-22(15-7-5-6-8-19(15)26)21-18(24-16)11-23(3,4)12-20(21)27/h5-10,22,24-26H,11-12H2,1-4H3 |
InChI Key |
BAYSEKHPPOKONC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4O)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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